Fmoc-Trp(Me)-OH

Peptide Synthesis Chiral Purity Quality Control

Standard Fmoc-Trp-OH residues are prone to indole alkylation and oxidation during SPPS cleavage, reducing purity and yield. Fmoc-Trp(Me)-OH prevents this via Nin-methyl protection, enabling clean 1-methyl-L-tryptophan incorporation. • Direct building block for IDO1 inhibitor pharmacophores (e.g., Indoximod) without post-synthetic modification. • Increases lipophilicity (LogP ~5.1) for SAR-based PK optimization. • Fully compatible with automated Fmoc-SPPS (piperidine, HBTU/HOBt/DIEA). • ≥98% purity minimizes synthesis failure in high-throughput peptide libraries.

Molecular Formula C27H24N2O4
Molecular Weight 440.5 g/mol
CAS No. 1334509-86-2
Cat. No. B613365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Trp(Me)-OH
CAS1334509-86-2
Molecular FormulaC27H24N2O4
Molecular Weight440.5 g/mol
Structural Identifiers
InChIInChI=1S/C27H24N2O4/c1-29-15-17(18-8-6-7-13-25(18)29)14-24(26(30)31)28-27(32)33-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-13,15,23-24H,14,16H2,1H3,(H,28,32)(H,30,31)/t24-/m0/s1
InChIKeyGDPXIUSEXJJUGT-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Trp(Me)-OH: 1-Methyl-Tryptophan Building Block


(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1-methyl-1H-indol-3-yl)propanoic acid, commonly referred to as Fmoc-Trp(Me)-OH or Nα-Fmoc-Nin-methyl-L-tryptophan, is a protected amino acid derivative utilized primarily in solid-phase peptide synthesis (SPPS) . This compound features an Nα-9-fluorenylmethoxycarbonyl (Fmoc) group for temporary amino protection and a methyl group at the N-1 position of the indole ring, differentiating it from standard Fmoc-L-tryptophan . It is supplied as an off-white powder with a molecular formula of C27H24N2O4 and a molecular weight of 440.49 g/mol .

Workflow Fmoc-SPPS of 1-methyltryptophan-containing peptides
Selection benefit Suppresses indole alkylation during TFA cleavage without extra deprotection
Use context Direct incorporation of 1-Me-Trp residue; no post-synthetic modification needed

Fmoc-Trp(Me)-OH vs. Standard Fmoc-Trp


In SPPS, the unprotected indole nitrogen of standard tryptophan is susceptible to alkylation and oxidative degradation during acidic cleavage and deprotection steps, leading to complex impurity profiles and reduced yields of the target peptide [1]. Fmoc-Trp(Me)-OH addresses this by methylating the indole nitrogen (Nin), providing a stable, orthogonal protecting strategy that eliminates this major side reaction pathway without requiring additional deprotection steps. This structural modification is essential for the successful synthesis of peptides where a 1-methyl-tryptophan residue is required for biological activity, or where standard Trp residues are incompatible with the synthetic route [2].

Standard Fmoc-Trp
Unprotected indole NH is susceptible to alkylation and oxidation during acidic cleavage, leading to complex impurity profiles and reduced yields.
Fmoc-Trp(Me)-OH
Methylated indole nitrogen permanently suppresses this side reaction without requiring an additional Boc deprotection step, ensuring cleaner crude peptides.

Fmoc-Trp(Me)-OH Specifications: Purity & Chirality


Chiral Purity Benchmark

Commercially available Fmoc-Trp(Me)-OH is routinely supplied with a purity of ≥99.5% as determined by chiral HPLC . This level of enantiomeric purity is essential for applications where the presence of D-isomer impurities can lead to bioactive peptide epimers with altered or diminished function. For comparison, standard-grade Fmoc-L-tryptophan is often specified at ≥98.0% HPLC purity [1], while some suppliers of the alternative Fmoc-D-Trp(Me)-OH specify a minimum purity of only 95% .

Chiral Purity
Data to verify
≥99.5% (chiral HPLC)
Supports enantiomeric purity for peptide synthesis
Comparator grades ≥98.0% (standard HPLC) or 95% (D-isomer)
Peptide Synthesis Chiral Purity Quality Control

Optical Rotation for Stereochemical Confirmation

The specific optical rotation of Fmoc-Trp(Me)-OH is specified as [α]D20 = -25 ± 1° (C = 1 in DMF) . This measurement provides a rapid and confirmatory quality check for the correct L-stereoisomer. In contrast, a supplier specification for Fmoc-Trp(Boc)-OH, another common protected tryptophan derivative used to mitigate side reactions, is reported with a specific rotation of -21 ± 2° (C=1 in DMF) . While both are L-isomers, the distinct rotation value for Fmoc-Trp(Me)-OH serves as a unique identifier, enabling users to verify the identity and stereochemical integrity of the compound upon receipt.

Specific Rotation
Data to verify
[α]D20 -25±1° (c=1, DMF)
Identity confirmation for L-isomer
Distinct from Fmoc-Trp(Boc)-OH (-21±2°)
Chiral Analysis Stereochemistry Quality Assurance

Enhanced Acid Stability

During the trifluoroacetic acid (TFA) cleavage step in Fmoc-SPPS, the indole ring of unprotected tryptophan is highly susceptible to alkylation by reactive carbocations released from protecting groups (e.g., Pbf from arginine), leading to significant peptide byproduct formation [1]. Protection of the indole nitrogen, as in Fmoc-Trp(Me)-OH or Fmoc-Trp(Boc)-OH, completely suppresses this modification. Comparative studies on model peptides have demonstrated that using a Boc-protected Trp derivative virtually eliminates Trp modification compared to unprotected Trp [2]. Fmoc-Trp(Me)-OH achieves the same suppression of this critical side reaction via permanent N-methylation, with the advantage of avoiding the additional TFA-labile Boc group that requires deprotection during cleavage.

Acid Stability
Class-level
Complete suppression of indole alkylation during TFA cleavage
Minimizes peptide byproducts
Compared to unprotected Trp that forms Trp(Pmc) adducts
SPPS Side Reaction Mitigation Cleavage

Solubility in Organic Solvents

The solubility profile of a protected amino acid is a key determinant of coupling efficiency in automated SPPS. Fmoc-Trp(Me)-OH exhibits a solubility of 62.5 mg/mL in DMSO with ultrasonic assistance . This is comparable to the reported solubility of Fmoc-Trp(Boc)-OH, which is described as "clearly soluble" at a concentration of 1 mmole in 2 mL DMF (approx. 263 mg/mL in DMF) [1]. This level of solubility is adequate for standard coupling protocols that typically employ concentrations of 0.1-0.5 M in DMF or NMP. Importantly, the methyl group on the indole ring of Fmoc-Trp(Me)-OH enhances its lipophilicity (LogP ~5.1) compared to unprotected Trp derivatives, which can improve solubility in the organic solvents used for SPPS [2].

Organic Solubility
Supporting evidence
62.5 mg/mL in DMSO; LogP ~5.1
Sufficient solubility for SPPS coupling
No head-to-head data vs. Boc-protected Trp
Solubility SPPS Reagent Handling

Fmoc-Trp(Me)-OH Applications


IDO1 Inhibitor Peptide Synthesis

The active pharmacophore of the IDO1 inhibitor Indoximod is 1-methyl-L-tryptophan [1]. Fmoc-Trp(Me)-OH is the direct building block for incorporating this essential 1-methyl-L-Trp residue into investigational peptide-based IDO1 inhibitors using standard Fmoc-SPPS protocols. Using this building block ensures the final deprotected peptide contains the precise N-methylated moiety required for biological activity without the need for post-synthetic modification of a standard Trp residue.

Enhancing Peptide Lipophilicity for SAR

In Structure-Activity Relationship (SAR) programs, substituting a standard tryptophan with a 1-methyltryptophan increases the lipophilicity of the peptide without introducing a new labile protecting group. The higher LogP (~5.1) of Fmoc-Trp(Me)-OH compared to Fmoc-Trp-OH can alter the peptide's membrane permeability and target binding, making it a valuable tool for medicinal chemists aiming to optimize the pharmacokinetic profile of peptide drug candidates [2].

Compstatin Analog Synthesis

Compstatin is a cyclic peptide that inhibits the complement system and is a promising therapeutic for inflammatory diseases. Research has identified that analogs of Compstatin require specific tryptophan modifications for optimal activity . Fmoc-Trp(Me)-OH is cited as a reactant for the synthesis of these Compstatin analogs, enabling the introduction of the 1-methyltryptophan moiety during SPPS to generate novel therapeutic candidates .

Automated High-Throughput Peptide Synthesis

The Fmoc protection strategy is the global standard for automated peptide synthesizers. Fmoc-Trp(Me)-OH is fully compatible with all common Fmoc deprotection (e.g., 20% piperidine in DMF) and coupling chemistries (e.g., HBTU/HOBt/DIEA). Its reliable, high-purity specification (≥99.5%) minimizes the risk of synthesis failure due to reagent impurities, making it a robust and low-risk choice for high-throughput peptide library production and large-scale peptide manufacturing workflows [1].

Application
Selection Property
Validation Focus
IDO1 pathway research
Direct 1-Me-L-Trp incorporation
Enantiomeric purity and coupling efficiency
Peptide SAR lipophilicity studies
N-methylation without labile protecting group
LogP impact on permeability and target binding
Complement system inhibition research
Site-specific 1-Me-Trp modification
Peptide cyclization and bioactivity confirmation
Automated SPPS and library production
High-purity reagent specification
Lot-to-lot consistency and coupling repeatability

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